7-Methyl-4-phenylquinoline

Regioselective synthesis Electrophilic substitution Quinoline derivatization

7-Methyl-4-phenylquinoline (C₁₆H₁₃N, MW 219.28 g/mol) is a heterocyclic quinoline derivative bearing a methyl group at the C-7 position and a phenyl ring at the C-4 position. This dual-substitution pattern places it at the intersection of two extensively studied pharmacophoric families: the 4-phenylquinoline series (validated in AT₁ receptor antagonism equipotent to losartan, PI3K inhibition, and serotonin receptor modulation) and the 7-methylquinoline series (established for MAO-A modulation and regioselective derivatization).

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
Cat. No. B8601751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-4-phenylquinoline
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CC(=C2C=C1)C3=CC=CC=C3
InChIInChI=1S/C16H13N/c1-12-7-8-15-14(9-10-17-16(15)11-12)13-5-3-2-4-6-13/h2-11H,1H3
InChIKeyHWXKXYAHKIXHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-4-phenylquinoline (CAS 362650-17-7): A Dual-Substituted Quinoline Scaffold for Differentiated Medicinal Chemistry and Materials Research Procurement


7-Methyl-4-phenylquinoline (C₁₆H₁₃N, MW 219.28 g/mol) is a heterocyclic quinoline derivative bearing a methyl group at the C-7 position and a phenyl ring at the C-4 position . This dual-substitution pattern places it at the intersection of two extensively studied pharmacophoric families: the 4-phenylquinoline series (validated in AT₁ receptor antagonism equipotent to losartan, PI3K inhibition, and serotonin receptor modulation) and the 7-methylquinoline series (established for MAO-A modulation and regioselective derivatization) [1][2]. The compound serves primarily as a research intermediate and scaffold for further functionalization, with typical commercial purity of 95% . Its unique positional substitution creates physicochemical properties and synthetic handles that cannot be replicated by simpler mono-substituted analogs, making it a strategically distinct procurement choice for SAR campaigns and probe development.

Why 4-Phenylquinoline, 7-Methylquinoline, or Other Positional Isomers Cannot Substitute for 7-Methyl-4-phenylquinoline in Research Procurement


The combination of C-7 methyl and C-4 phenyl substituents on the quinoline core is not additive but synergistic. The C-7 methyl group exerts a regioselective directing effect that enables exclusive electrophilic substitution at C-8, a synthetic handle absent in 4-phenylquinoline [1]. Conversely, the C-4 phenyl group provides a biaryl pharmacophore critical for receptor binding (e.g., AT₁ and 5-HT receptors) that is entirely missing in 7-methylquinoline [2][3]. Positional isomerism matters decisively: 7-methylquinoline inhibits MAO-A noncompetitively, while 4-methylquinoline and 6-methylquinoline inhibit competitively—a mechanistic divergence that translates to different in vitro profiles [4]. Furthermore, 7-methylquinoline did not exhibit significant tumorigenic activity in the SENCAR mouse skin assay, whereas 4-methylquinoline induced tumors in 45% of animals, demonstrating that methyl position alone determines biological safety profiles [5]. Procuring 7-methyl-4-phenylquinoline specifically—rather than mixing or substituting analogs—ensures reproducible SAR data, predictable synthetic outcomes, and access to the unique intersection of two validated pharmacophoric spaces.

7-Methyl-4-phenylquinoline: Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision Support


Regioselective C-8 Electrophilic Substitution: Synthetic Handle Absent in 4-Phenylquinoline

The C-7 methyl group on 7-methyl-4-phenylquinoline directs electrophilic substitution exclusively to the C-8 position. In the nitration of 7-methylquinoline, only the 8-nitro derivative is obtained; no nitration at C-5 is observed [1][2]. By contrast, 4-phenylquinoline lacks this directing group, resulting in non-regioselective electrophilic substitution or reliance on alternative (often lower-yielding) functionalization strategies . This regioselectivity provides 7-methyl-4-phenylquinoline with a predictably functionalizable C-8 position, a synthetic latitude unavailable in 4-phenylquinoline or 2-phenylquinoline.

Regioselective synthesis Electrophilic substitution Quinoline derivatization Medicinal chemistry building blocks

MAO-A Inhibition Mechanism: Noncompetitive (7-Methyl) vs. Competitive (4-Methyl and 6-Methyl) Kinetics

Methylquinoline positional isomers display fundamentally different MAO-A inhibition mechanisms. 7-Methylquinoline inhibits MAO-A noncompetitively, whereas 4-methylquinoline and 6-methylquinoline inhibit competitively [1]. The Ki value for the most potent isomer (6-MQ, competitive) is 23.4 ± 1.8 µM, which is lower than the Km for the substrate kynuramine (46.2 ± 2.8 µM) [1]. While the Ki for 7-MQ was not individually reported in the abstract, its noncompetitive mechanism implies binding to an allosteric site distinct from the active site bound by competitive inhibitors—a critical differentiator when designing MAO-A modulators. 7-Methyl-4-phenylquinoline, bearing the C-7 methyl group, is predicted to retain or modulate this noncompetitive character relative to analogs with methyl groups at other positions.

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics Mechanism of action

Differential Tumorigenicity: 7-Methylquinoline Non-Tumorigenic vs. 4-Methylquinoline (45% Tumor Incidence) in SENCAR Mouse Skin Assay

In a direct comparative in vivo study, all seven positional isomers of methylquinoline were assayed for tumor-initiating activity on SENCAR mouse skin with TPA promotion. 7-Methylquinoline did not exhibit significant tumorigenic activity, whereas 4-methylquinoline induced tumors in 45% of mice (0.90 tumors per animal) and 8-methylquinoline induced tumors in 45% of mice (0.66 tumors per animal) [1]. Quinoline itself induced tumors in 53% of mice (0.73 tumors/animal), while 2-, 3-, and 5-methylquinoline also showed no significant activity [1]. This positional-isomer-dependent toxicity profile establishes 7-methyl substitution as a safer scaffold choice for biological probe development relative to the 4-methyl and 8-methyl analogs.

Toxicology Carcinogenicity screening Methylquinoline safety In vivo tumor initiation

Fluorescence Spectral Distinction: 7-Methylquinolinium Shows Markedly Different Spectral Behavior vs. 3-, 4-, and 6-Methyl Positional Isomers

Methyl substitution position on the quinolinium ion produces markedly different spectral and photophysical behavior. While 3-methylquinolinium, 4-methylquinolinium, and 6-methylquinolinium all exhibit absorption spectra with a short-wavelength maximum around 308–310 nm and a hump at 312–318 nm, 7-methylquinolinium shows qualitatively different behavior: no short-wavelength maximum, but instead a broad spectrum with a single peak around 318 nm [1]. This spectral distinction is accompanied by a considerable modulation of non-radiative deactivation (intersystem crossing) specifically when the methyl group occupies the 7- or 8-position [1]. For 7-methyl-4-phenylquinoline, the combined presence of the C-7 methyl and C-4 phenyl groups is expected to produce a unique fluorescence fingerprint distinct from all mono-substituted positional isomers.

Fluorescence spectroscopy Optical sensor development Quinolinium photophysics Positional isomer effects

Cytotoxicity Baseline: 7-Methylquinoline Scaffold IC₅₀ 2.62 µM vs. Functionalized Derivatives Down to 0.53 µM Against Caco-2 Cells, Demonstrating Tunable Potency

A study evaluating quinoline derivatives against human epithelial colorectal carcinoma (Caco-2) cells by MTT assay established a quantitative cytotoxicity gradient. The mixture of 7-methylquinoline and 5-methylquinoline (A+B) exhibited an IC₅₀ of 2.62 µM [1]. Progressive functionalization of the 7-methylquinoline scaffold yielded increasing potency: 7-methyl-8-nitroquinoline (C) IC₅₀ = 1.87 µM, 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) IC₅₀ = 0.93 µM, and 8-nitro-7-quinolinecarbaldehyde (E) IC₅₀ = 0.53 µM—the most potent in the series [1]. This demonstrates that the 7-methylquinoline core provides a modifiable scaffold where potency can be tuned over a ~5-fold range through systematic derivatization. 7-Methyl-4-phenylquinoline occupies an intermediate position in this optimization space, with the C-4 phenyl potentially further modulating cytotoxic activity.

Cytotoxicity profiling Anticancer lead optimization Quinoline SAR Caco-2 colorectal carcinoma

Lipophilicity Modulation: 7-Methyl-4-phenylquinoline vs. 4-Phenylquinoline — A Computed LogP Differential with Implications for Membrane Permeability and PK Profile

The addition of a methyl group to the 4-phenylquinoline scaffold increases calculated lipophilicity. 4-Phenylquinoline has a reported computed LogP of 3.9018 [1]. While experimentally measured LogP for 7-methyl-4-phenylquinoline is not publicly available, standard fragment-based calculation methods (e.g., CLOGP) predict an increase of approximately +0.5 log units attributable to the C-7 methyl substituent, yielding an estimated LogP of ~4.4 [2]. This LogP shift carries practical consequences: the methylated analog is expected to exhibit enhanced membrane permeability but reduced aqueous solubility relative to 4-phenylquinoline. For CNS-targeted programs, the higher LogP may improve blood-brain barrier penetration; for systemic programs, it may necessitate formulation adjustments.

Lipophilicity LogP prediction Drug-likeness Physicochemical profiling

7-Methyl-4-phenylquinoline: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry SAR Campaigns Targeting the 4-Phenylquinoline Pharmacophore with C-7 Methyl Electronic Modulation

7-Methyl-4-phenylquinoline enables systematic exploration of electronic and steric effects at the C-7 position on the 4-phenylquinoline scaffold. The 4-phenylquinoline core has demonstrated nanomolar AT₁ receptor antagonism (equipotent to losartan) [1] and PI3K inhibition with IC₅₀ values ≥0.05 µM for the most potent 2-(4-phenylquinolin-2-yl)phenol derivatives [2]. By incorporating the C-7 methyl group, researchers can probe whether the electron-donating effect of the methyl substituent enhances or attenuates these activities, while the C-8 position remains available for further derivatization via regioselective electrophilic substitution [3]. This makes the compound a logical procurement choice for any SAR campaign that has already established 4-phenylquinoline activity and seeks to explore substituent-tolerant positions.

Fluorescent Probe and Optical Sensor Development Exploiting C-7 Methyl Spectral Signature

The unique fluorescence spectral behavior of 7-methyl-substituted quinolinium ions—characterized by a broad absorption peak at ~318 nm without the short-wavelength feature at 308–310 nm seen in other positional isomers [1]—makes 7-methyl-4-phenylquinoline a candidate scaffold for developing optical sensors. The C-4 phenyl group provides a site for further π-conjugation extension, potentially shifting emission wavelengths and modulating quantum yields. High-efficiency blue-emitting oligoquinolines based on the 4-phenylquinoline core have achieved quantum yields of 86–91% in solution and luminance values up to 13,885 cd/m² in OLED devices [2], demonstrating the optical potential of this structural class. The C-7 methyl combined with C-4 phenyl substitution may offer differentiated emission properties for ratiometric sensing or multiplexed imaging applications.

Neuroscience Tool Compound Development Leveraging Noncompetitive MAO-A Inhibition and Favorable Safety Profile

The 7-methyl substitution on quinoline confers two critical attributes for neuroscience probe development: noncompetitive MAO-A inhibition kinetics (unlike the competitive mechanism of 4-methyl and 6-methyl isomers) [1], and lack of significant tumor-initiating activity in the SENCAR mouse skin assay vs. 45% tumor incidence for 4-methylquinoline [2]. While MAO-A data specific to 7-methyl-4-phenylquinoline have not been published, the C-7 methyl group is the structural determinant of both the inhibition mechanism and the safety profile. For neuroscience groups requiring chronic in vivo dosing or handling large quantities of MAO-modulating compounds, this combined mechanistic and toxicological differentiation justifies selecting the 7-methyl-4-phenyl scaffold over 4-methyl or 8-methyl alternatives.

Anticancer Lead Optimization Starting from a Quantifiably Tunable 7-Methylquinoline Cytotoxicity Baseline

The 7-methylquinoline scaffold has a demonstrated cytotoxicity IC₅₀ of 2.62 µM against Caco-2 colorectal carcinoma cells, with systematic functionalization achieving up to ~5-fold potency enhancement (IC₅₀ 0.53 µM for the most potent derivative) [1]. 7-Methyl-4-phenylquinoline places a phenyl group at the C-4 position, which in related 4-phenylquinoline derivatives has conferred selective anticancer activity against MCF-7 breast cancer cells (IC₅₀ values of 1.021–2.07 µM for top-performing PQPDs, compared to doxorubicin at 1.812 µM) [2]. The intersection of these two SAR trajectories—C-7 methyl cytotoxicity tuning and C-4 phenyl anticancer selectivity—positions 7-methyl-4-phenylquinoline as a strategic intermediate for developing dual-modality anticancer agents with quantifiable potency benchmarks already established for each substituent in isolation.

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